molecular formula C11H10BrFO3 B1177999 BISMUTHSUCROSEOCTASULPHATE CAS No. 128076-29-9

BISMUTHSUCROSEOCTASULPHATE

Cat. No.: B1177999
CAS No.: 128076-29-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth sucrose octasulfate (BISOS) is a coordination complex comprising bismuth ions (Bi³⁺) bound to sucrose octasulfate, a highly sulfated derivative of sucrose. This compound is characterized by its eight sulfate groups attached to the sucrose backbone, conferring strong polyanionic properties that facilitate interactions with positively charged proteins and mucosal surfaces . BISOS is primarily utilized as a cytoprotective agent in gastrointestinal therapeutics, where it adheres to ulcerated regions, forming a physical barrier against acid and pepsin . Its low systemic absorption and high local efficacy make it a favorable option for treating peptic ulcers and gastritis.

Properties

CAS No.

128076-29-9

Molecular Formula

C11H10BrFO3

Synonyms

BISMUTHSUCROSEOCTASULPHATE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Pharmacokinetics in Sprague-Dawley Rats

Compound Urinary Excretion (%) Kidney Bismuth Levels (μg/g) Liver Bismuth Levels (μg/g)
Bismuth Sucrose Octasulfate 0.04 ± 0.02 0.12 ± 0.05 0.08 ± 0.03
Bismuth Subsalicylate 0.07 ± 0.03 0.18 ± 0.07 0.15 ± 0.06
Bismuth Subcitrate 0.27 ± 0.15 0.95 ± 0.30 0.78 ± 0.25

Data sourced from Rao et al. (1997) .

Table 2: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Therapeutic Advantages
Bismuth Sucrose Octasulfate Sucrose + Bi³⁺ Octasulfate Low absorption, high mucosal adhesion
Sucralfate Sucrose + Al³⁺ Octasulfate Similar adhesion but aluminum-related risks
Bismuth Subcitrate Citrate + Bi³⁺ Hydroxycitrate High H. pylori efficacy, systemic absorption

Research Findings and Implications

  • Safety : BISOS’s dissociation from sucrose octasulfate in vivo minimizes free bismuth release, reducing nephrotoxicity risks observed with subcitrate .
  • Efficacy : Despite lower absorption, BISOS’s localized action matches subsalicylate in ulcer healing, as confirmed by endoscopic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.